REACTION_CXSMILES
|
[ClH:1].[C:2]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([CH3:17])=[CH2:16])[CH:11]=2)[CH:6]=1)([CH3:4])=[CH2:3].N1C=CC=CC=1.[O-]C#N.[Na+].C(Cl)[Cl:29]>[O-]C#N.[Na+].[Cl-].[Zn+2].[Cl-].[Cl-].[Zn+2].[Cl-].O>[Cl:1][C:15]([C:10]1[CH:9]=[CH:8][C:7]2[C:12](=[CH:13][CH:14]=[C:5]([C:2]([CH3:4])([Cl:29])[CH3:3])[CH:6]=2)[CH:11]=1)([CH3:17])[CH3:16] |f:3.4,6.7.8.9.10,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
sodium cyanate
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
sodium cyanate zinc chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]C#N.[Na+].[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC2=CC=C(C=C2C=C1)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
by vigorously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After conversion of the diisopropenylnaphthalene to the dichloride the solvent was removed in vacuo at 30° C.
|
Type
|
CUSTOM
|
Details
|
leaving an off-white solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was redissolved in 250 ml
|
Type
|
ADDITION
|
Details
|
slowly added to
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
CUSTOM
|
Details
|
The catalyst solution had previously been prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.178 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |